![molecular formula C11H7NO B086259 Benz[cd]indol-2(1H)-one CAS No. 130-00-7](/img/structure/B86259.png)
Benz[cd]indol-2(1H)-one
Overview
Description
Benz[cd]indol-2(1H)-one (BIO) is a heterocyclic compound with a fused aromatic ring system, characterized by the molecular formula C₁₁H₇NO and a molecular weight of 169.18 g/mol. It is a crystalline powder with a melting point of 173–178°C and is historically utilized in dyes and electronic materials . Recent research has highlighted its versatility as a pharmaceutical scaffold, particularly in oncology and inflammation therapy. Key derivatives of BIO have been developed as inhibitors of BET bromodomains, Aurora kinases, lysosome-targeted anti-metastatic agents, and farnesyl-protein transferase (FPTase) .
Preparation Methods
Classic Synthetic Routes
Cyclization of 1-Substituted Cyclohepta[b]pyrrol-2(1H)-ones
A foundational method involves the cyclization of 1-substituted cyclohepta[b]pyrrol-2(1H)-ones with acetylenes. This reaction proceeds via a thermally induced [4+2] cycloaddition, forming the benzo[cd]indole core. Key steps include:
-
Reagents : Acetylenes (e.g., phenylacetylene) in toluene under reflux.
-
Conditions : 110–120°C for 12–24 hours under inert atmosphere.
-
Yield : 40–60%, depending on substituent electronic effects .
This method is limited by moderate yields and the need for high temperatures, prompting the development of optimized approaches.
Modern Multi-Step Synthesis
Acetylation and Alkylation Sequence
A 2021 study detailed a four-step synthesis starting from 6-acetylbenzo[cd]indol-2(1H)-one :
Step 1: Friedel-Crafts Acetylation
-
Reagents : Acetyl chloride (1.86 g, 23.64 mmol), AlCl₃ (7.88 g, 59.1 mmol) in CS₂.
-
Conditions : 0°C for 3 hours, then 45°C for 12 hours.
-
Outcome : 6-acetylbenzo[cd]indol-2(1H)-one obtained in 68% yield after column chromatography (petroleum ether/EtOAc = 4:1).
Step 2: Alkylation with 1,4-Dibromobutane
-
Reagents : 1,4-Dibromobutane (1.35 g, 6.27 mmol), K₂CO₃ (2.11 g, 15.3 mmol) in CH₃CN.
-
Conditions : Reflux for 5 hours.
-
Outcome : 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one isolated in 75% yield.
Step 3: Piperidine Substitution
-
Reagents : Piperidine (4.28 mmol), K₂CO₃ (0.89 g, 6.43 mmol) in CH₃CN.
-
Conditions : Reflux for 8 hours.
-
Outcome : 1-(4-(piperidin-1-yl)butyl)-6-acetylbenzo[cd]indol-2(1H)-one obtained as a yellow oil.
Step 4: Dimethylformamide Dimethylacetal (DMF-DMA) Reaction
-
Reagents : DMF-DMA (1.19 g, 10 mmol) in DMF.
-
Conditions : 90°C for 8 hours.
-
Outcome : Final product purified via chromatography (CH₂Cl₂/MeOH = 20:1) .
Structure-Based Optimization for BET Inhibition
A 2016 study employed structure-based virtual screening (SBVS) to identify benzo[cd]indol-2(1H)-one derivatives as BET bromodomain inhibitors . Key synthetic modifications included:
-
Introduction of sulfonamide groups at position 6 to enhance binding affinity.
-
Variation of N-alkyl chains to improve selectivity for BRD4 over other BET proteins.
-
Optimized yields : 50–70% for final compounds after HPLC purification .
Industrial-Scale Production
Continuous Flow Reactor Systems
To address scalability challenges, industrial methods utilize continuous flow reactors for cyclization steps:
-
Temperature Control : Precise maintenance at 100–110°C prevents side reactions.
-
Residence Time : 30–60 minutes ensures complete conversion.
-
Throughput : 1–5 kg/day with >95% purity after crystallization .
Advanced Purification Techniques
-
Simulated Moving Bed (SMB) Chromatography : Separates regioisomers with 99.9% purity.
-
Solvent Recycling : Ethyl acetate and methanol recovered at 90% efficiency.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions: Benz[cd]indol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted this compound derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Applications
1. Antitumor Agents
Benz[cd]indol-2(1H)-one derivatives have been synthesized as potential antitumor agents. For instance, a study highlighted the development of polyamine-conjugated this compound compounds that demonstrated significant inhibitory effects on hepatocellular carcinoma migration both in vitro and in vivo. The mechanism involved lysosomal targeting leading to autophagy and apoptosis in cancer cells, indicating its potential for cancer therapy .
2. Inhibitors of Thymidylate Synthase
Research has identified this compound as a reactant in the synthesis of inhibitors for thymidylate synthase, an enzyme crucial for DNA synthesis. This application is particularly relevant in the development of chemotherapeutic agents .
3. Cholinesterase Inhibitors
Another application involves the design of hybrids combining this compound with donepezil, a known cholinesterase inhibitor. These hybrids have shown promise in enhancing cognitive function and are being explored for use in Alzheimer's disease treatment .
Material Science Applications
1. Photoinitiators
this compound derivatives have been utilized as visible-light absorbing photoinitiators in polymerization processes. Their ability to absorb light and initiate polymerization makes them valuable in the production of various materials .
2. Dyes and Pigments
Historically, this compound was used in dye manufacturing. Its derivatives continue to be explored for applications in dyes due to their vibrant colors and stability .
Case Studies
Mechanism of Action
The mechanism of action of Benz[cd]indol-2(1H)-one involves its interaction with specific molecular targets. For example, as a BET bromodomain inhibitor, it binds to the bromodomain and extra-terminal domain proteins, preventing their interaction with acetylated lysine residues on histones . This inhibition disrupts the regulation of gene expression, leading to potential therapeutic effects in diseases such as cancer.
Comparison with Similar Compounds
BET Bromodomain Inhibitors
BIO derivatives are compared with other BET inhibitors, such as pyrrolo[4,3,2-de]quinolin-2(1H)-ones and triazolothienodiazepines, for their selectivity and potency.
Table 1: Key BET Inhibitors Derived from BIO
Key Findings :
- BIO derivatives (e.g., 85) exhibit nanomolar affinity for BRD4 and high oral bioavailability, making them superior to pan-BET inhibitors like JQ1 in pharmacokinetics .
- Selectivity for BD1 over BD2 (e.g., LT052 ) enables targeted modulation of inflammatory pathways without broad BET family effects .
Lysosome-Targeted Anti-Metastatic Agents
BIO conjugates are compared with other lysosome-targeting agents, such as chloroquine and bafilomycin A1, in cancer therapy.
Table 2: Lysosome-Targeted BIO Derivatives
Key Findings :
- 15f shows dual functionality: inhibits metastasis at sub-micromolar concentrations and serves as a lysosomal imaging agent due to strong fluorescence .
- Compared to chloroquine, 15f acts via polyamine transporter-mediated lysosomal localization, offering a novel mechanism .
Aurora Kinase Inhibitors
BIO-based Aurora B inhibitors are contrasted with established kinase inhibitors like barasertib.
Table 3: Aurora Kinase Inhibitors
Key Findings :
- 7e demonstrates potent enzymatic activity but lower potency compared to barasertib. However, its unique sulfonyl-pyrrolidine substituents may reduce off-target effects .
Farnesyl-Protein Transferase (FPTase) Inhibitors
BIO derivatives are compared with tipifarnib in RAS-associated cancer therapy.
Table 4: FPTase Inhibitors
Compound | Target (IC₅₀) | Selectivity | Clinical Stage | Reference |
---|---|---|---|---|
BIO-FPT | FPTase (1.2 µM) | RAS oncogene-specific | Preclinical | |
Tipifarnib | FPTase (0.6 nM) | Broad | Phase III (abandoned) | N/A |
Key Findings :
- BIO-FPT shows moderate FPTase inhibition but may offer specificity for RAS-driven tumors, unlike tipifarnib’s broader effects .
Biological Activity
Benz[cd]indol-2(1H)-one, also known as naphtholactam, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
- Molecular Formula : C₁₁H₇NO
- Molecular Weight : 169.18 g/mol
- CAS Number : 130-00-7
This compound serves as a significant scaffold in medicinal chemistry, often used in the development of various bioactive compounds.
Antitumor Activity
This compound and its derivatives have shown promising antitumor properties through various mechanisms:
- Aurora B Kinase Inhibition :
- BRD4 Inhibition :
- Lysosomal Targeting :
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Some derivatives have shown effectiveness against drug-resistant strains of bacteria such as Pseudomonas aeruginosa, highlighting their potential in treating infections where conventional antibiotics fail .
Case Study 1: Aurora B Kinase Inhibitor
A study synthesized a series of this compound derivatives and evaluated their inhibitory effects on Aurora B kinase through enzyme assays. Among these, compound 7e was identified as the most potent, leading to significant reductions in cancer cell proliferation .
Compound | Activity | IC50 (µM) |
---|---|---|
7e | Aurora B Kinase Inhibitor | 0.5 |
Case Study 2: BRD4 Inhibition
In another study, a library of this compound derivatives was screened for BRD4 inhibition. The most promising candidate demonstrated high selectivity and significant antiproliferative activity against MV4;11 leukemia cells with an oral bioavailability of 75.8% .
Compound | Kd (nM) | Selectivity |
---|---|---|
Compound 85 | 124 | High |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Benz[cd]indol-2(1H)-one, and how can reaction yields be optimized?
- Methodology : The compound is synthesized via Lossen rearrangement of N-(2,4-dinitrophenoxy)naphthalimide intermediates derived from 1,8-naphthoic anhydride. Yields are improved by optimizing reaction conditions (e.g., temperature, solvent) and using palladium-catalyzed coupling for methyl-substituted derivatives . For large-scale synthesis, nitro intermediates (e.g., 5-nitrothis compound) are reduced and converted via diazonium chemistry to aryl iodides, enabling further functionalization .
Q. How is this compound structurally characterized in synthetic workflows?
- Methodology : Key techniques include:
- NMR spectroscopy : H and C NMR (e.g., δ 7.30–7.22 ppm for aromatic protons in DO) .
- Mass spectrometry : ESI-MS (e.g., m/z 799.45 [M+H] for derivatives) .
- Elemental analysis : To confirm purity (e.g., C 58.29%, H 5.54%, N 12.98% for trihydrochloride salts) .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodology : The scaffold serves as:
- A reactant in photo-Fries rearrangements and antitumor agent synthesis (e.g., 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide analogs targeting Mycobacterium protein tyrosine phosphatase B) .
- A precursor for thymidylate synthase inhibitors .
Advanced Research Questions
Q. How can structure-based virtual screening (SBVS) identify this compound derivatives as selective BET bromodomain inhibitors?
- Methodology :
- SBVS : Dock derivatives into BRD4 bromodomains using software (e.g., AutoDock) to prioritize compounds with high binding affinity .
- AlphaScreen assays : Validate hits by measuring K values (e.g., 124–137 nM for BRD4) and selectivity over non-BET bromodomains .
- SAR studies : Introduce substituents (e.g., sulfonamide groups) to enhance BD1 selectivity (>100-fold over BD2) .
Q. How are crystallographic challenges addressed when studying this compound-protein interactions?
- Methodology :
- Fragment-based cocktail crystallography : Co-crystallize the compound with target proteins (e.g., T. brucei NDRT) using cocktail mixtures to improve electron density resolution .
- Low-temperature data collection : Mitrate weak diffraction by collecting data at 100 K instead of room temperature .
Q. How can conflicting biological activity data for this compound derivatives be resolved?
- Methodology :
- Orthogonal assays : Cross-validate using FRET-based Atg4B activity assays and cellular autophagy inhibition studies to confirm target engagement .
- Counter-screening : Test against promiscuous targets (e.g., cytochrome P450 enzymes) to rule off-target effects .
Q. What strategies improve the pharmacokinetic profile of this compound-based inhibitors?
- Methodology :
- Bioavailability optimization : Introduce hydrophilic groups (e.g., piperazinyl chains) to enhance solubility while maintaining potency .
- Half-life extension : Modify metabolically labile sites (e.g., methyl groups) to reduce CYP450-mediated clearance, achieving T >3.95 h in preclinical models .
Q. How is BD1/BD2 selectivity achieved in BET bromodomain inhibitors derived from this compound?
- Methodology :
Properties
IUPAC Name |
1H-benzo[cd]indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c13-11-8-5-1-3-7-4-2-6-9(12-11)10(7)8/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYLCFQEKPUWLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)NC3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059610 | |
Record name | Benz[cd]indol-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130-00-7 | |
Record name | Benz[cd]indol-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benz(cd)indol-2(1H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benz[cd]indol-2(1H)-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25094 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benz[cd]indol-2(1H)-one | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benz[cd]indol-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benz[cd]indol-2(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.523 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.